Methanone, 2,3-thienediylbis(phenyl-

Description

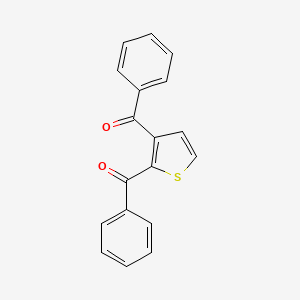

Methanone, 2,3-thienediylbis(phenyl-) is a bis-aromatic ketone characterized by a thiophene (C₄H₂S) core substituted at the 2,3-positions with phenylmethanone groups. The sulfur atom in the thiophene ring imparts distinct electronic properties, such as enhanced electron delocalization and charge transport capabilities, making this compound relevant in organic electronics and coordination chemistry .

Properties

CAS No. |

63599-99-5 |

|---|---|

Molecular Formula |

C18H12O2S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(2-benzoylthiophen-3-yl)-phenylmethanone |

InChI |

InChI=1S/C18H12O2S/c19-16(13-7-3-1-4-8-13)15-11-12-21-18(15)17(20)14-9-5-2-6-10-14/h1-12H |

InChI Key |

QUEFWBUXWDHRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2,3-thienediylbis(phenyl-) typically involves the reaction of thiophene derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Methanone, 2,3-thienediylbis(phenyl-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2,3-thienediylbis(phenyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methanone, 2,3-thienediylbis(phenyl-) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of Methanone, 2,3-thienediylbis(phenyl-) involves its interaction with various molecular targets. The compound’s aromatic rings and carbonyl group allow it to participate in π-π interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Thiophene vs. Naphthalene Cores : Thiophene-based compounds exhibit higher electron density due to sulfur's lone pairs, enhancing charge mobility compared to naphthalene derivatives. This makes them superior candidates for organic field-effect transistors (OFETs) .

- Substituent Effects : Hydroxyl groups (e.g., in C₂₄H₁₆O₄) increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents and biological activity . In contrast, phenyl or thienyl substituents prioritize π-π stacking, critical for solid-state conductivity.

Spectroscopic and Thermal Behavior

- UV-Vis Absorption : Naphthalene-core compounds (e.g., C₂₄H₁₆O₄) show red-shifted absorption due to extended conjugation, whereas thiophene derivatives (C₁₈H₁₂O₂S) exhibit stronger absorbance in the visible range for optoelectronic applications .

- Thermal Stability: Thiophene-based methanones generally display higher thermal stability (decomposition >300°C) compared to hydroxyl-substituted analogs, which may degrade at lower temperatures due to hydrophilic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.